7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione
Overview
Description
7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the bromination of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine in an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidine-4-amine
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 4-Chloro-6-bromothieno[3,2-d]pyrimidine
Uniqueness
7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct electronic properties and reactivity patterns, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-2-1-12-4-3(2)8-6(11)9-5(4)10/h1H,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGKZVCJRAADD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC(=O)N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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